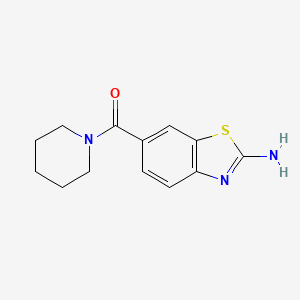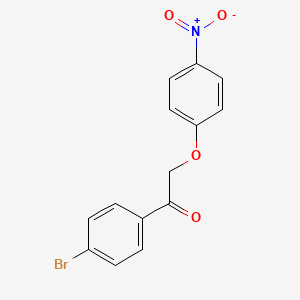
5-chloro-2-(1H-pyrrol-1-yl)pyridine
Vue d'ensemble
Description
5-chloro-2-(1H-pyrrol-1-yl)pyridine is a useful research compound. Its molecular formula is C9H7ClN2 and its molecular weight is 178.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Synthesis of Ruthenium Carbonyl Complexes
5-chloro-2-(1H-pyrrol-1-yl)pyridine and related compounds have been used in the synthesis of ruthenium carbonyl complexes. The treatment of similar pyrrole-based ligands with halogenation reagents generated various chloro-pyrrole derivatives. These compounds were then reacted with ruthenium to form complex structures, characterized by various spectroscopic methods and X-ray diffraction studies. This illustrates the compound's utility in creating complex metal-organic structures (Wang et al., 2019).
2. Excited-State Intramolecular Proton Transfer Studies
Research has explored the excited-state intramolecular proton transfer (ESIPT) processes in structures similar to this compound. The studies involved electronic structure calculations and nonadiabatic dynamics simulations to understand the effect of different structural features on ESIPT processes. This research is crucial for designing relevant ESIPT systems, highlighting the compound's role in advanced molecular studies (Li et al., 2018).
3. Herbicidal Applications
Derivatives of this compound have been studied for their herbicidal properties. Different chloro analogs of the compound showed varying biological properties as herbicides. The research involved molecular modeling techniques to understand the transport problems associated with these compounds, demonstrating their potential in agricultural applications (Andrea et al., 1990).
4. Synthesis and Characterization in Organic Chemistry
The compound and its derivatives have been synthesized and characterized for various organic chemistry applications. Studies included the synthesis of pyrazole derivatives, characterization by NMR, IR spectroscopies, and other analytical methods. These studies are significant for understanding the chemical properties and potential applications of these compounds (Shen et al., 2012).
5. Antimicrobial Agent Development
This compound derivatives have been explored for their potential as antimicrobial agents. Modifications to the pyrrole structure, such as chlorine, amide, and oxazole fragments, have been investigated for new antimicrobial compounds. This research is crucial for developing new therapeutic agents against infectious diseases (2020).
Mécanisme D'action
Target of Action
Compounds with a similar pyrrolopyrazine scaffold, which includes a pyrrole ring, have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s known that the pyrrolopyrazine derivatives interact with their targets, leading to changes that result in their biological activities .
Biochemical Pathways
Based on the broad range of biological activities exhibited by similar compounds, it can be inferred that multiple pathways could be affected .
Pharmacokinetics
Its physical and chemical properties such as density (12±01 g/cm3), boiling point (2787±250 °C at 760 mmHg), and molecular weight (178618) suggest that it may have good bioavailability .
Result of Action
Similar compounds have shown a wide range of biological activities, suggesting that the effects could be diverse and dependent on the specific target and biological context .
Propriétés
IUPAC Name |
5-chloro-2-pyrrol-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-8-3-4-9(11-7-8)12-5-1-2-6-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJCJXUACDUAPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















